4-benzoyl-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-benzoyl-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrolone core with various substituents. Compounds of this nature often exhibit interesting biological activities and can be used in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Functional groups such as benzoyl, hydroxy, methoxyphenyl, and methylisoxazol can be introduced through various organic reactions like Friedel-Crafts acylation, hydroxylation, and others.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: Various substituents can be introduced or modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would yield a benzyl group.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Activity Studies: Investigated for its potential as an enzyme inhibitor, antimicrobial agent, or other biological activities.
Medicine
Drug Development: Explored for its potential therapeutic effects in treating diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the methoxyphenyl and methylisoxazol substituents.
3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one: Lacks the benzoyl and methylisoxazol substituents.
Uniqueness
The unique combination of substituents in 4-benzoyl-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one may confer specific biological activities or chemical properties that are not present in similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Biological Activity
4-benzoyl-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Synthesis
The compound features a unique structure characterized by multiple functional groups, including a benzoyl group, hydroxy, methoxyphenyl, and an isoxazolyl moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrolone Core : This is achieved through cyclization reactions with appropriate precursors.
- Introduction of Functional Groups : Various reactions such as Friedel-Crafts acylation and hydroxylation are used to introduce the benzoyl and methoxy groups.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Notably:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory responses, potentially modulating innate immunity.
- Receptor Modulation : It can bind to receptors like formyl peptide receptors (FPRs), affecting signaling pathways relevant to inflammation.
Antiinflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that pyrrole derivatives can inhibit human neutrophil calcium flux and chemotaxis, which are critical processes in inflammation .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Study 1: FPR Antagonists
In a study evaluating the biological activity of 1H-pyrrol-2(5H)-ones, several analogs were identified as potent FPR antagonists. The most active compounds inhibited neutrophil responses effectively, indicating their potential as therapeutic agents for inflammatory diseases .
Compound | Activity | Mechanism |
---|---|---|
Compound 14 | High | FPR1 antagonist |
Compound 17 | Moderate | Inhibition of Ca²⁺ mobilization |
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of related pyrrole compounds against Staphylococcus aureus and Escherichia coli. The results showed promising minimum inhibitory concentrations (MICs), highlighting the potential for developing new antibiotics based on this scaffold .
Bacterial Strain | MIC (µg/mL) |
---|---|
S. aureus | 0.8 |
E. coli | 1.6 |
Properties
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-13-11-17(23-29-13)24-19(15-9-6-10-16(12-15)28-2)18(21(26)22(24)27)20(25)14-7-4-3-5-8-14/h3-12,19,25H,1-2H3/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTXQCNYPRGDHV-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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